4-Nitro-2-phenyl-1H-indole
Overview
Description
4-Nitro-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-nitro-2-phenyl-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are often used in the treatment of various disorders and diseases due to their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These compounds can affect the pathways related to the biological activities mentioned above.
Pharmacokinetics
The polar nature of the indole ring in similar compounds suggests that the pharmacokinetic parameters of this compound should be improved to a great extent .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Action Environment
The synthesis and stability of similar indole derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Nitro-2-phenyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions. Additionally, it can activate specific enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. It has been found to exhibit stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that this compound is a stable compound with potential long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes For example, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in alternative metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, including the nucleus and mitochondria, where it exerts its effects on cellular function. Additionally, this compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific compartments or organelles, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals or post-translational modifications that direct this compound to its specific sites of action. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
The synthesis of 4-Nitro-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and phenylhydrazine.
Condensation Reaction: These starting materials undergo a condensation reaction to form the corresponding hydrazone.
Cyclization: The hydrazone is then cyclized under acidic conditions to form the indole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Nitro-2-phenyl-1H-indole has several scientific research applications:
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitro-2-phenyl-1H-indole can be compared with other indole derivatives such as:
2-Phenylindole: Lacks the nitro group, which makes it less reactive in certain chemical reactions.
4-Nitroindole:
5-Nitro-2-phenylindole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
The uniqueness of this compound lies in the specific positioning of both the nitro and phenyl groups, which confer distinct chemical and biological properties.
Biological Activity
4-Nitro-2-phenyl-1H-indole (4-NPI) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
4-NPI is characterized by its indole structure, which consists of a bicyclic arrangement of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 4-position and a phenyl group at the 2-position significantly influences its chemical properties. The molecular formula of 4-NPI is , with a molecular weight of 238.24 g/mol .
Synthesis Methods
4-NPI can be synthesized through various methods, including:
- Fischer Indole Synthesis : A classic method involving the reaction of phenylhydrazine with a ketone.
- Palladium-Catalyzed Cross-Coupling Reactions : Utilized for more complex syntheses involving substitution reactions.
Anticancer Properties
Research indicates that 4-NPI exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown efficacy in inhibiting cell proliferation in:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- K562 (leukemia)
The IC50 values for these cell lines range from 1.8 to 6.5 μM, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
4-NPI has been studied for its anti-inflammatory properties, particularly its ability to inhibit nitric oxide production in inflammatory responses. This effect suggests potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes involved in cellular signaling pathways. Such interactions may contribute to its anticancer and anti-inflammatory activities .
The mechanism through which 4-NPI exerts its biological effects involves:
- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to cytotoxic effects on cancer cells.
- Binding Interactions with Enzymes and Receptors : The indole structure allows for high-affinity binding to various biological targets, influencing their activity and signaling pathways .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of 4-NPI in various contexts:
- Anticancer Efficacy : A study demonstrated that derivatives of 4-NPI showed enhanced potency against multiple cancer types compared to standard treatments like doxorubicin .
- Inflammatory Response Modulation : In vitro studies indicated that 4-NPI significantly reduced nitric oxide levels in macrophage cultures, suggesting its utility in managing chronic inflammatory conditions.
- Photoluminescent Properties : Investigations into the photophysical properties of 4-NPI revealed its potential application in organic photovoltaic materials due to its light absorption capabilities.
Properties
IUPAC Name |
4-nitro-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDVHCLDYBFYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566109 | |
Record name | 4-Nitro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7746-36-3 | |
Record name | 4-Nitro-2-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7746-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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